molecular formula C23H26N6O2 B12499308 (4-methylphenyl)[7'-(3-propyl-1,2,4-oxadiazol-5-yl)-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-a]pyridin]-1-yl]methanone

(4-methylphenyl)[7'-(3-propyl-1,2,4-oxadiazol-5-yl)-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-a]pyridin]-1-yl]methanone

Cat. No.: B12499308
M. Wt: 418.5 g/mol
InChI Key: RGRGVJKLSPWKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(4-METHYLBENZOYL)-7-(3-PROPYL-1,2,4-OXADIAZOL-5-YL)-2H-SPIRO[[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3,4’-PIPERIDINE] is a complex organic compound featuring multiple functional groups, including a benzoyl group, an oxadiazole ring, a triazolopyridine core, and a piperidine ring

Preparation Methods

The synthesis of 1’-(4-METHYLBENZOYL)-7-(3-PROPYL-1,2,4-OXADIAZOL-5-YL)-2H-SPIRO[[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3,4’-PIPERIDINE] typically involves multi-step organic reactionsIndustrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

1’-(4-METHYLBENZOYL)-7-(3-PROPYL-1,2,4-OXADIAZOL-5-YL)-2H-SPIRO[[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3,4’-PIPERIDINE] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially including enzymes or receptors. The oxadiazole and triazolopyridine moieties may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar compounds include other oxadiazole and triazolopyridine derivatives. Compared to these, 1’-(4-METHYLBENZOYL)-7-(3-PROPYL-1,2,4-OXADIAZOL-5-YL)-2H-SPIRO[[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3,4’-PIPERIDINE] is unique due to its spiro linkage and the specific arrangement of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

(4-methylphenyl)-[7-(3-propyl-1,2,4-oxadiazol-5-yl)spiro[2H-[1,2,4]triazolo[4,3-a]pyridine-3,4'-piperidine]-1'-yl]methanone

InChI

InChI=1S/C23H26N6O2/c1-3-4-19-24-21(31-26-19)18-9-12-29-20(15-18)25-27-23(29)10-13-28(14-11-23)22(30)17-7-5-16(2)6-8-17/h5-9,12,15,27H,3-4,10-11,13-14H2,1-2H3

InChI Key

RGRGVJKLSPWKOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C2=CC3=NNC4(N3C=C2)CCN(CC4)C(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.